molecular formula C9H7BrN2O B1417694 8-Bromo-6-methylquinazolin-4(3H)-one CAS No. 215115-09-6

8-Bromo-6-methylquinazolin-4(3H)-one

Cat. No.: B1417694
CAS No.: 215115-09-6
M. Wt: 239.07 g/mol
InChI Key: KEBPNLDDFILTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-Bromo-6-methylquinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H7BrN2O . It’s used as a building block in research .

Scientific Research Applications

Synthesis and Cancer Treatment

8-Bromo-6-methylquinazolin-4(3H)-one serves as an important intermediate in the synthesis of drugs used for treating colon and rectal cancers. A synthetic route based on cycling, ammoniation, and bromination has been designed to optimize the production method, yielding high success rates (He Zheng-you, 2010).

Antimicrobial and Anti-inflammatory Activities

Research has shown that derivatives of this compound exhibit significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This is particularly evident in compounds synthesized from 3-amino-2-methylquinazolin-4(3H)-one and their Schiff base derivatives (S. Sahu et al., 2008).

Synthesis of Schiff Bases

The treatment of 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride or bromine in acetic acid yields 6-iodo / bromo 3-amino-2-methylquinazolin-4 (3H) -ones. These are used to prepare Schiff bases, which have been studied for their bioactivity (Mudassar A. Sayyed et al., 2006).

Hypotensive Agents

Certain derivatives of this compound have been prepared and evaluated for their hypotensive activity. Some of these compounds have shown blood pressure-lowering effects in the range of 10-90 mmHg, with specific compounds demonstrating significant efficacy (Ashok Kumar et al., 2003).

Antifungal Bioactivities

3-Alkylquinazolin-4-one derivatives, synthesized from quinazolin-4-one treated with alkyl bromides, exhibit antifungal activity. The compound 6-bromo-3-propylquinazolin-4-one is noted for its effectiveness against fungal infections (Gui-ping Ouyang et al., 2006).

Antiviral and Cytotoxic Activities

Derivatives of this compound have been synthesized and evaluated for their antiviral activity, particularly against HIV, HSV, and vaccinia viruses. Notably, a specific compound showed distinct activity against Herpes simplex and vaccinia viruses (P. Selvam et al., 2010).

Properties

IUPAC Name

8-bromo-6-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBPNLDDFILTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700283
Record name 8-Bromo-6-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215115-09-6
Record name 8-Bromo-6-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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